![molecular formula C12H16FNO B1474132 1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1594779-62-0](/img/structure/B1474132.png)
1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Overview
Description
1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol, or 4-FAMC, is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic ether with a molecular formula of C10H15FO2 and a molecular weight of 192.23 g/mol. 4-FAMC is a colorless liquid with a faint odor and is soluble in water, alcohol, and other organic solvents. It is a versatile compound that has been used in the synthesis of various compounds, as well as in the development of various analytical methods and applications.
Scientific Research Applications
Synthesis and Characterization of Research Chemicals
A study identified a compound, 3,5-AB-CHMFUPPYCA, obtained from a vendor and presented its synthesis and analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. The study emphasizes the potential for mislabeling of 'research chemicals' and suggests the pharmacological activities of these compounds remain to be explored (McLaughlin et al., 2016).
Structure Elucidation
Elucidation of Designer Drug Structure
Another study focused on the structure elucidation process of a new designer drug, involving a highly substituted pyrazole skeleton. Using NMR spectroscopy and mass spectrometric techniques, the structure was determined, and the importance of comparing predicted and observed 13C chemical shifts was highlighted. This study illustrates the complex analytical process required to determine the structure of newly synthesized compounds (Girreser et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-[[(4-fluorophenyl)methylamino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-2-10(3-5-11)8-14-9-12(15)6-1-7-12/h2-5,14-15H,1,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXBASJNTKNNKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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